molecular formula C9H6BF2NO2 B1654396 (5,8-Difluoroquinolin-6-yl)boronic acid CAS No. 2260683-50-7

(5,8-Difluoroquinolin-6-yl)boronic acid

Cat. No.: B1654396
CAS No.: 2260683-50-7
M. Wt: 208.96
InChI Key: YGWGLEHRZWWUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5,8-Difluoroquinolin-6-yl)boronic acid” is an organoboron compound . It is a boronic acid derivative with the molecular formula C9H6BF2NO2 . The compound is used in research and has a molecular weight of 208.96.


Chemical Reactions Analysis

Boronic acid derivatives, such as “this compound”, can participate in various coupling reactions to form carbon-carbon bonds . One of the best-studied reactions among them is boronic acid (BA)-mediated cis-diol conjugation . This reaction enables continuous glucose monitoring and responsive insulin release .


Physical and Chemical Properties Analysis

“this compound” is a solid . The compound has a molecular weight of 208.96. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Safety and Hazards

“(5,8-Difluoroquinolin-6-yl)boronic acid” is classified as a hazardous substance . The compound has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

(5,8-difluoroquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWGLEHRZWWUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1F)C=CC=N2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255512
Record name Boronic acid, B-(5,8-difluoro-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260683-50-7
Record name Boronic acid, B-(5,8-difluoro-6-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2260683-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5,8-difluoro-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,8-Difluoroquinolin-6-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5,8-Difluoroquinolin-6-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5,8-Difluoroquinolin-6-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5,8-Difluoroquinolin-6-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5,8-Difluoroquinolin-6-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5,8-Difluoroquinolin-6-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.